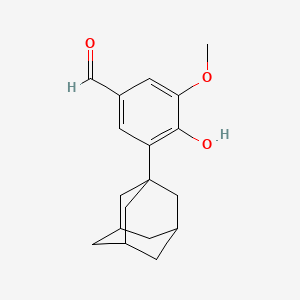

3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde

Overview

Description

Adamantyl and its derivatives are known for their unique structural, biological, and stimulus-responsive properties . They are frequently used in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

Adamantyl-substituted hydroxybutyric acids have been prepared using selective reduction of corresponding beta-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .

Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . Adamantane molecules can be described as the fusion of three cyclohexane rings .

Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid and the most stable isomer of C10H16 . The molecule is both rigid and virtually stress-free .

Scientific Research Applications

Solid Phase Organic Synthesis

Secondary amide-based linkers, utilizing electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been investigated for their use in solid phase organic synthesis. These compounds are attached to ArgoGel resins and undergo reductive amination with primary amines, leading to the synthesis of benzylic secondary amines. Subsequent conversions to ureas, sulfonamides, aryl amides, and alkyl amides through derivatization with appropriate electrophiles demonstrate their utility in synthesizing a wide range of compounds. The secondary amide derivative is then cleaved from the support, yielding products in high purity (Swayze, 1997).

Synthetic Approaches to Spiro[1,2-dioxetane-3,2′-adamantane]

The preparation of 4-(3-tert-butyldimethylsilyloxyphenyl)-4-methoxyspiro[1,2-dioxetane-3,2'-adamantane] illustrates the utility of 3-hydroxybenzaldehyde in complex synthetic pathways. Two different approaches, namely Homer-Wadsworth-Emmons and McMurry coupling reactions, yield the precursor olefin with a significant overall yield. This showcases the compound's role in synthesizing chemiluminescent materials, highlighting its importance in developing new materials and probes for scientific research (Bastos et al., 2006).

Magnetic Properties in Manganese(III) Clusters

Research on a polydentate hydroxy-rich Schiff base ligand derived from 3,5-dibromo-2-hydroxybenzaldehyde and its reaction with manganese to form a novel hexanuclear complex underscores the relevance of hydroxybenzaldehydes in inorganic chemistry. This complex exhibits unprecedented structural types in manganese chemistry and provides insights into the magnetic properties of such compounds. The study suggests potential applications in magnetic materials and coordination chemistry (Yang & Li, 2011).

Conductive Polyazomethines from Bis-aldehyde Monomers

The synthesis of bis-aldehyde monomers like 4-(4′-formyl-phenoxy)benzaldehyde demonstrates the role of hydroxybenzaldehyde derivatives in the development of electrically conductive materials. These monomers are polymerized to yield poly(azomethine)s, which are investigated for their physicochemical properties and electrical conductivity. This research opens avenues for using such compounds in the creation of new conductive polymers and materials science applications (Hafeez et al., 2019).

Safety and Hazards

Future Directions

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Mechanism of Action

Target of Action

The compound 3-(1-Adamantyl)-4-hydroxy-5-methoxybenzaldehyde is a derivative of adamantane . Adamantane derivatives have been found to possess physiological activity, with a particular emphasis on their antiviral activity . The primary targets of these compounds are often viral proteins, such as the influenza A virus strains .

Mode of Action

The mode of action of adamantane derivatives involves the inhibition of viral replication . The adamantane fragment in the compound acts as a membranotropic carrier, into which physiologically active functional groups are introduced . This interaction with viral proteins inhibits the replication process, thereby reducing the spread of the virus within the host organism .

Biochemical Pathways

The adamantane derivatives interact with the biochemical pathways involved in viral replication . By inhibiting these pathways, the compounds prevent the virus from multiplying and spreading. The exact biochemical pathways affected can vary depending on the specific virus being targeted.

Pharmacokinetics

The pharmacokinetics of adamantane derivatives involve their absorption, distribution, metabolism, and excretion (ADME). These compounds are known to be well absorbed and distribute extensively into extra vascular spaces . Renal clearance accounts for a significant portion of the total body clearance . The primary elimination pathway is hydrolysis by multiple tissues/organs .

Result of Action

The result of the action of adamantane derivatives is the inhibition of viral replication, leading to a reduction in the spread of the virus within the host organism . This can lead to a decrease in the severity of the viral infection and an improvement in the host’s condition.

Action Environment

The action of adamantane derivatives can be influenced by various environmental factors. For instance, the synthesis of these compounds can be affected by the presence of certain catalysts and solvents . Additionally, the efficacy and stability of these compounds can be influenced by factors such as temperature and pH .

properties

IUPAC Name |

3-(1-adamantyl)-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-21-16-6-14(10-19)5-15(17(16)20)18-7-11-2-12(8-18)4-13(3-11)9-18/h5-6,10-13,20H,2-4,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXWTRQBWNOFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C23CC4CC(C2)CC(C4)C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine](/img/structure/B1532702.png)

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime](/img/structure/B1532711.png)

![1-[2-(Methylamino)ethyl]cyclopentanol](/img/structure/B1532712.png)

![1-[(Phenylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532717.png)